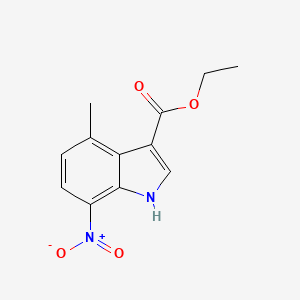
Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylindole as the starting material.
Nitration Reaction: The indole undergoes nitration to introduce the nitro group at the 7-position. This is usually achieved using nitric acid and sulfuric acid under controlled temperature conditions.
Carboxylation Reaction: The nitro-substituted indole is then subjected to carboxylation to introduce the carboxylate group at the 3-position. This can be done using reagents like ethyl chloroformate in the presence of a base.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are iron powder with hydrochloric acid, tin chloride, and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different substituted indole derivatives.
Applications De Recherche Scientifique
Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are studied for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The nitro group and the carboxylate group play crucial roles in these interactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-methyl-1H-indole-3-carboxylate: Lacks the nitro group.
Ethyl 7-nitro-1H-indole-3-carboxylate: Lacks the methyl group at the 4-position.
Ethyl 4-methyl-1H-indole-3-carboxylate-7-nitrobenzene: Contains a benzene ring instead of the indole ring.
Uniqueness: Ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate is unique due to the presence of both the nitro group and the methyl group, which contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
ethyl 4-methyl-7-nitro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)8-6-13-11-9(14(16)17)5-4-7(2)10(8)11/h4-6,13H,3H2,1-2H3 |
Clé InChI |
NPMGRJSFYXXGHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C=CC(=C12)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


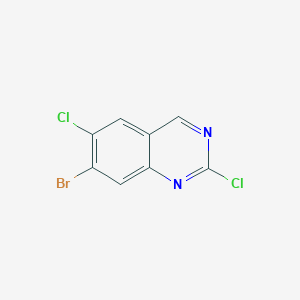

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
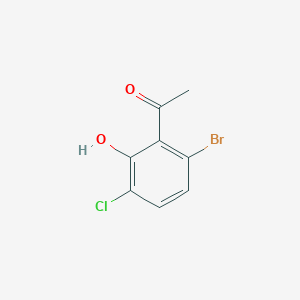
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
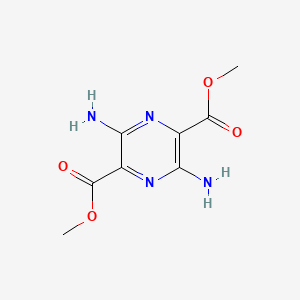
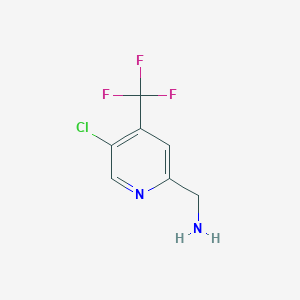
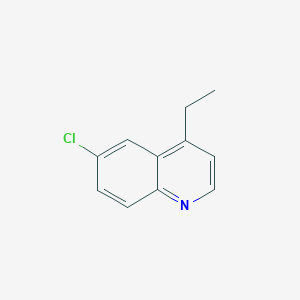
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
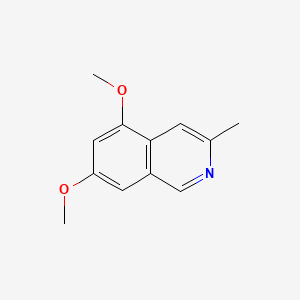
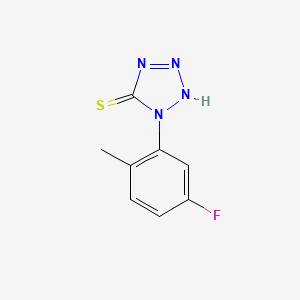
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)
